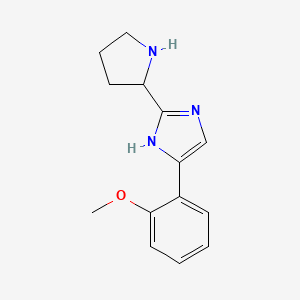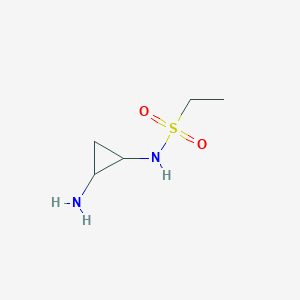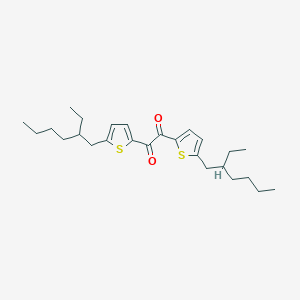![molecular formula C9H16N2O B13169797 1-[2-Hydroxy-3-(methylamino)propyl]cyclobutane-1-carbonitrile](/img/structure/B13169797.png)
1-[2-Hydroxy-3-(methylamino)propyl]cyclobutane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Hydroxy-3-(methylamino)propyl]cyclobutane-1-carbonitrile is an organic compound that features a cyclobutane ring substituted with a hydroxy group, a methylamino group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Hydroxy-3-(methylamino)propyl]cyclobutane-1-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the cyclobutane ring, followed by the introduction of the hydroxy, methylamino, and carbonitrile groups through various organic reactions. Specific reagents and catalysts are used to facilitate these transformations under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of specialized equipment and techniques to manage reaction conditions, such as temperature, pressure, and solvent systems.
Chemical Reactions Analysis
Types of Reactions
1-[2-Hydroxy-3-(methylamino)propyl]cyclobutane-1-carbonitrile can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOCH₃) can be used under appropriate conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
1-[2-Hydroxy-3-(methylamino)propyl]cyclobutane-1-carbonitrile has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-Hydroxy-3-(methylamino)propyl]cyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The hydroxy and methylamino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The carbonitrile group can participate in nucleophilic addition reactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-Hydroxy-3-(amino)propyl]cyclobutane-1-carbonitrile
- 1-[2-Hydroxy-3-(methylamino)propyl]cyclopentane-1-carbonitrile
- 1-[2-Hydroxy-3-(methylamino)propyl]cyclohexane-1-carbonitrile
Uniqueness
1-[2-Hydroxy-3-(methylamino)propyl]cyclobutane-1-carbonitrile is unique due to its specific combination of functional groups and the cyclobutane ring structure. This combination imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C9H16N2O |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
1-[2-hydroxy-3-(methylamino)propyl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C9H16N2O/c1-11-6-8(12)5-9(7-10)3-2-4-9/h8,11-12H,2-6H2,1H3 |
InChI Key |
HLILNXJWZWNDAW-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(CC1(CCC1)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


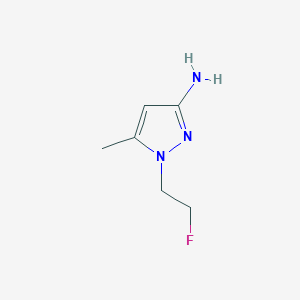
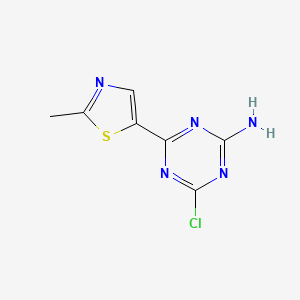

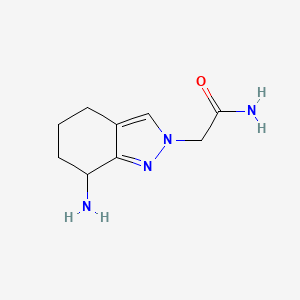
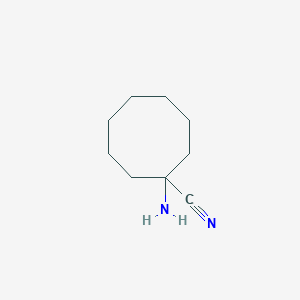
![4-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole](/img/structure/B13169746.png)

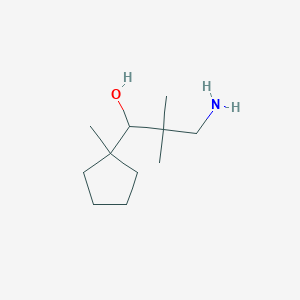
![2-[(E)-2-(Furan-3-YL)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13169754.png)
![1,8-Dioxaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13169762.png)
